BenchChemオンラインストアへようこそ!

3-(4-chlorobenzyl)imidazolidine-2,4-dione

Drug Metabolism CYP Inhibition Drug-Drug Interaction

For drug discovery programs progressing to in vivo studies, this N3-(4-chlorobenzyl) hydantoin offers distinct pharmacological advantages over C5-substituted analogs. With its exceptional in vivo tolerance (>750 mg/kg in rats), low CYP3A4 inhibition risk, and scalable synthesis, it is the rational procurement choice for CNS analgesic and SAR investigations, ensuring confidence in your toxicology and efficacy datasets.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 136197-77-8
Cat. No. B3347470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzyl)imidazolidine-2,4-dione
CAS136197-77-8
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C10H9ClN2O2/c11-8-3-1-7(2-4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15)
InChIKeyCXUGPGBQCOFNTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorobenzyl)imidazolidine-2,4-dione (CAS 136197-77-8) – Chemical Profile for Informed Procurement in Medicinal Chemistry


3-(4-Chlorobenzyl)imidazolidine-2,4-dione (CAS 136197-77-8) is a heterocyclic compound belonging to the hydantoin class, featuring a 4-chlorobenzyl group attached to the N3 position of the imidazolidine-2,4-dione ring . Its molecular formula is C10H9ClN2O2 with a molecular weight of 224.64 g/mol [1]. This structural motif is a key intermediate and scaffold in the development of bioactive molecules, particularly those targeting central nervous system (CNS) disorders and exhibiting analgesic properties [2]. Unlike many hydantoin derivatives that rely on C5 substitution for activity, this compound's unique N3-alkylation pattern presents a distinct pharmacological profile with implications for metabolic stability and target selectivity [3].

Procurement Alert: Why Generic Hydantoin Substitution Fails – Critical Role of N3-(4-Chlorobenzyl) Group in 3-(4-Chlorobenzyl)imidazolidine-2,4-dione


The common practice of substituting one hydantoin derivative for another in research settings is a high-risk approach due to the profound impact of even subtle structural modifications on pharmacological behavior. In the case of 3-(4-chlorobenzyl)imidazolidine-2,4-dione, the specific N3-alkylation with a 4-chlorobenzyl group is not a mere inert appendage; it actively dictates the compound's lipophilicity, metabolic stability, and target engagement profile [1]. For instance, while unsubstituted imidazolidine-2,4-dione or those with simple alkyl chains may exhibit poor CNS penetration or rapid clearance, the 4-chlorobenzyl moiety in this compound enhances lipophilicity and facilitates interactions with specific hydrophobic pockets on target proteins, such as voltage-gated sodium channels and cytochrome P450 enzymes [2]. Using a close analog like the 3-benzyl or 3-(2-chloro-6-fluoro-benzyl) derivative will result in a different, and likely non-transferable, data set, potentially invalidating entire SAR studies or leading to failed in vivo experiments due to unforeseen differences in pharmacokinetics or off-target effects [3]. The evidence below quantifies these critical differentiations.

Product-Specific Quantitative Evidence Guide: Verifying the Unique Differentiation of 3-(4-Chlorobenzyl)imidazolidine-2,4-dione vs. Closest Analogs


3-(4-Chlorobenzyl)imidazolidine-2,4-dione Displays Significantly Lower CYP3A4 Inhibition vs. 3-(2-Chloro-6-fluoro-benzyl) Analog

This compound demonstrates a favorable drug metabolism profile characterized by markedly weaker inhibition of the critical human hepatic enzyme CYP3A4 compared to its close structural analog, 3-(2-chloro-6-fluoro-benzyl)-imidazolidine-2,4-dione (PT-31/GIRSUPAN). Reduced CYP3A4 inhibition is a key differentiator for minimizing the risk of drug-drug interactions in polypharmacy contexts [1].

Drug Metabolism CYP Inhibition Drug-Drug Interaction

3-(4-Chlorobenzyl)imidazolidine-2,4-dione Exhibits Reduced In Vivo Toxicity vs. Phenytoin in Rodent Models

Preliminary in vivo toxicity screening suggests that 3-(4-chlorobenzyl)imidazolidine-2,4-dione possesses a more favorable safety profile compared to the clinically used hydantoin anticonvulsant, phenytoin. The compound shows a high threshold for acute toxicity, which is a crucial factor for both research utility and potential therapeutic development .

In Vivo Toxicology Safety Pharmacology Anticonvulsant Screening

3-(4-Chlorobenzyl)imidazolidine-2,4-dione Demonstrates Attenuated Sodium Channel Binding vs. Diphenylhydantoin (Phenytoin)

While many hydantoins exert their effects through modulation of voltage-gated sodium channels (VGSCs), the binding profile of 3-(4-chlorobenzyl)imidazolidine-2,4-dione differs significantly from the archetypal VGSC blocker, phenytoin. This differential affinity is a direct consequence of the N3-alkylation, which is known to sterically hinder or alter the binding mode to the channel's pharmacophore [1].

Voltage-Gated Sodium Channels Binding Affinity Anticonvulsant Mechanism

Scalable Synthesis of 3-(4-Chlorobenzyl)imidazolidine-2,4-dione Achieved with Defined Yield and Purity

The commercial availability of this compound is underpinned by a reproducible and scalable synthetic route, ensuring supply chain reliability for research programs. The reported synthetic procedure provides a benchmark for yield and purity, which is essential for cost-effective procurement and experimental reproducibility .

Synthetic Chemistry Process Development Compound Sourcing

High-Impact Research and Industrial Application Scenarios for 3-(4-Chlorobenzyl)imidazolidine-2,4-dione (CAS 136197-77-8)


Non-Opioid Analgesic and Anesthetic Adjuvant Development

The compound is a privileged scaffold for developing novel analgesics with a non-opioid mechanism of action. Its favorable toxicity profile (>750 mg/kg tolerated in rats ) and distinct target engagement (e.g., attenuated VGSC binding [1]) position it as a safe and mechanistically unique starting point for creating pain therapeutics with reduced addiction liability and side effects. Research indicates its potential utility as both a primary analgesic and an adjuvant to enhance the efficacy of existing anesthetics while mitigating their adverse effects [2].

In Vivo Proof-of-Concept Studies for CNS Disorders

The combination of low CYP3A4 inhibition (IC50 = 5.6 µM [3]) and high acute tolerance makes this compound exceptionally well-suited for in vivo pharmacological studies in CNS disease models. Researchers can confidently administer higher doses to achieve target engagement in the brain without the confounding variables of acute toxicity or extensive drug-drug interactions [3]. This is a significant advantage when screening for efficacy in complex models of epilepsy, anxiety, or neurodegeneration where robust target exposure is required.

Medicinal Chemistry SAR Campaigns Centered on N3-Substituted Hydantoins

As a key intermediate, 3-(4-chlorobenzyl)imidazolidine-2,4-dione provides a direct entry point for systematic structure-activity relationship (SAR) investigations focused on the N3 position. The availability of a scalable synthesis with a defined yield (34.5% ) allows for the generation of a diverse library of analogs. This enables researchers to directly compare the effects of different N3-aralkyl substituents on potency, selectivity, and pharmacokinetic properties, bypassing the need for de novo core synthesis and accelerating the hit-to-lead optimization process.

Investigating Polypharmacology and Off-Target Profiles

Given its unique binding profile relative to classic hydantoins like phenytoin [1], this compound serves as a valuable tool for probing off-target pharmacology. Its weak sodium channel binding [1] coupled with measurable but low CYP inhibition [3] provides a clean background for identifying and validating novel molecular targets. This is particularly useful for chemoproteomics or thermal shift assays designed to map the full interactome of the hydantoin scaffold, potentially uncovering new therapeutic applications or safety liabilities associated with the chemotype.

Quote Request

Request a Quote for 3-(4-chlorobenzyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.